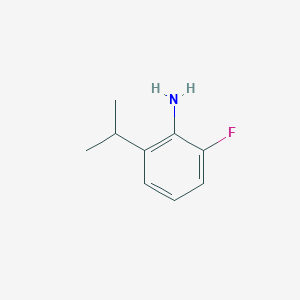

2-Fluoro-6-isopropylaniline

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWWFQXGHKEDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566972 | |

| Record name | 2-Fluoro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126476-48-0 | |

| Record name | 2-Fluoro-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-isopropylaniline

CAS Number: 126476-48-0

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Fluoro-6-isopropylaniline, a key intermediate in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, with the IUPAC name 2-Fluoro-6-(propan-2-yl)aniline, is a substituted aniline derivative. The presence of a fluorine atom and an isopropyl group on the aniline ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126476-48-0 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Physical Form | Yellow to Brown Liquid | [2] |

| Purity | ≥95% (Commercially available) | [2] |

| Computed LogP | 2.646 | [1] |

| Computed TPSA | 12.03 Ų | [1] |

| Computed Hydrogen Bond Donors | 1 | [1] |

| Computed Hydrogen Bond Acceptors | 1 | [1] |

| Computed Rotatable Bonds | 2 | [1] |

Table 2: Experimental Properties of the Analogous Compound 2-Isopropylaniline (CAS 643-28-7)

| Property | Value | Source |

| Boiling Point | 112-113 °C at 18 mmHg | [3] |

| Density | 0.955 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.548 | [3] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on the analysis of analogous compounds such as 2-isopropylaniline, 2-fluoroaniline, and other substituted anilines.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.2 ppm, exhibiting complex splitting patterns due to fluorine and proton-proton coupling. Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around δ 2.9-3.5 ppm. Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around δ 1.2 ppm. Amine Protons (-NH₂): A broad singlet is expected, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Aromatic Carbons (Ar-C): Signals are expected in the range of δ 110-150 ppm. The carbon attached to fluorine will show a large coupling constant (¹JC-F). Isopropyl Methine Carbon (-CH(CH₃)₂): A signal is expected around δ 28-35 ppm. Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal is expected around δ 22-25 ppm. |

| IR Spectroscopy | N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹. C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹. C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹. C-N Stretching: A band in the region of 1250-1350 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 153. Major Fragmentation: Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 138, and loss of the isopropyl group ([M-43]⁺) to give a fragment at m/z = 110. |

Synthesis and Purification

Synthesis

A common method for the synthesis of this compound is the direct alkylation of 2-fluoroaniline with propylene using a solid acid catalyst.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials: 2-fluoroaniline, propylene, H-Y zeolite catalyst.

-

Apparatus: A high-pressure chemical reactor.

-

Procedure:

-

Charge the reactor with the H-Y zeolite catalyst.

-

Feed 2-fluoroaniline and propylene into the reactor at a 1:5 molar ratio.[4]

-

Maintain the reaction temperature at 255 °C and the pressure at 879 psig.[4]

-

The liquid hourly space velocity (LHSV) based on 2-fluoroaniline should be maintained at 0.25 h⁻¹.[4]

-

Monitor the reaction progress by analyzing the effluent stream using gas chromatography. A conversion of 2-fluoroaniline of approximately 71.2% can be expected under these conditions.[4]

-

Purification

The crude product obtained from the synthesis can be purified using standard laboratory techniques.

Experimental Protocol:

-

Extraction: After the reaction, the product mixture is typically worked up by neutralizing any acidic catalyst and extracting the organic components with a suitable solvent like diethyl ether or dichloromethane.

-

Washing: The organic layer is washed with water and brine to remove any residual salts and water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Distillation: The crude product is then purified by vacuum distillation to obtain the final product with high purity.

Applications and Biological Relevance

This compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The fluorine and isopropyl substituents can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[5][6]

-

Agrochemicals: It is a known intermediate in the synthesis of herbicides.

-

Medicinal Chemistry: The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Preliminary studies have suggested potential antimicrobial and insecticidal activities for this class of compounds.[5][6] The fluorine atom can enhance binding affinity to biological targets through electrostatic interactions and the formation of hydrogen bonds.[5]

Logical Workflow for Investigating Biological Activity:

Caption: Workflow for Biological Activity Investigation.

As of now, there is no specific information available in the public domain linking this compound to a particular signaling pathway. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Safety Information

| Hazard | Precaution |

| Irritation | Causes skin and serious eye irritation. |

| Toxicity | Harmful if swallowed or inhaled. |

| Handling | Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing vapors. |

| Storage | Store in a tightly closed container in a cool, dry place. |

| Fire | Combustible liquid. Use dry chemical, CO₂, or foam extinguishers. |

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

Synthesis of 2-Fluoro-6-isopropylaniline from 2-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-isopropylaniline, a valuable building block in medicinal chemistry and materials science, starting from 2-fluoroaniline. This document details the most promising synthetic methodologies, including catalytic alkylation over zeolites and a proposed Friedel-Crafts approach, complete with experimental protocols and characterization data.

Introduction

This compound is an important intermediate in the synthesis of a variety of bioactive molecules and functional materials. The presence of a fluorine atom and an isopropyl group on the aniline ring can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on practical and efficient methods for the preparation of this key intermediate.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound from 2-fluoroaniline have been identified:

-

Direct Alkylation with Propylene over H-Y Zeolite Catalyst: This method represents a direct and potentially scalable approach for the isopropylation of 2-fluoroaniline.

-

Friedel-Crafts Alkylation: A classic method for the introduction of alkyl groups onto an aromatic ring. To achieve ortho-selectivity and overcome common challenges with anilines, a protecting group strategy is proposed.

The following sections provide detailed experimental protocols and data for each of these methods.

Direct Alkylation with Propylene over H-Y Zeolite

The gas-phase alkylation of 2-fluoroaniline with propylene over an H-Y zeolite catalyst is a promising method for the synthesis of this compound.[1] Zeolites, with their shape-selective properties, can favor the formation of the ortho-isomer.[1]

Reaction Scheme

Caption: Zeolite-catalyzed isopropylation of 2-fluoroaniline.

Experimental Protocol

This protocol is based on reported reaction conditions and general practices for gas-phase heterogeneous catalysis.

Materials:

-

2-Fluoroaniline (≥99%)

-

Propylene (polymer grade)

-

H-Y Zeolite catalyst (e.g., CBV 720, Si/Al ratio of 15)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Fixed-bed continuous flow reactor system

-

High-pressure syringe pump for liquid feed

-

Mass flow controller for gas feed

-

Tube furnace with temperature controller

-

Back pressure regulator

-

Condenser and product collection system

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Activation: Pack the fixed-bed reactor with H-Y zeolite. Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen) to 500 °C for 4 hours to remove adsorbed water.

-

Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 255 °C) under the inert gas flow.

-

Reaction Execution: Introduce 2-fluoroaniline into the reactor via a high-pressure syringe pump. Concurrently, introduce propylene gas into the reactor using a mass flow controller. The molar ratio of 2-fluoroaniline to propylene should be maintained at approximately 1:5.[1]

-

Reaction Conditions: Maintain the reaction temperature at 255 °C and the pressure at 879 psig.[1] The liquid hourly space velocity (LHSV) for 2-fluoroaniline should be set to 0.25 h⁻¹.[1]

-

Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled trap.

-

Work-up and Purification:

-

The collected crude product is a mixture of unreacted 2-fluoroaniline, this compound, and other isomers.

-

The mixture can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification of the desired this compound from its isomers can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value | Reference |

| Reactant Molar Ratio | 2-Fluoroaniline : Propylene = 1:5 | [1] |

| Reaction Temperature | 255 °C | [1] |

| Reaction Pressure | 879 psig | [1] |

| 2-Fluoroaniline LHSV | 0.25 h⁻¹ | [1] |

| 2-Fluoroaniline Conversion | 71.2% | [1] |

| Yield of this compound | Not explicitly reported, but ortho-isomers are often major products in aniline alkylation over zeolites.[1] | |

| Selectivity | Not explicitly reported. Requires experimental determination. |

Proposed Friedel-Crafts Alkylation with Protecting Group Strategy

Direct Friedel-Crafts alkylation of anilines is often challenging due to the Lewis basicity of the amino group, which can complex with and deactivate the Lewis acid catalyst. A protecting group strategy can circumvent this issue.

Workflow

Caption: Friedel-Crafts alkylation workflow with protection.

Experimental Protocol (Proposed)

This is a proposed protocol based on standard organic synthesis procedures.

Step 1: Protection of the Amino Group

-

Dissolve 2-fluoroaniline in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent to obtain N-acetyl-2-fluoroaniline.

Step 2: Friedel-Crafts Isopropylation

-

Suspend N-acetyl-2-fluoroaniline and a Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the mixture and slowly add an isopropylating agent (e.g., 2-chloropropane or propylene).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Quench the reaction by carefully pouring it onto ice, followed by the addition of dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield crude N-acetyl-2-fluoro-6-isopropylaniline.

Step 3: Deprotection

-

Reflux the crude N-acetyl-2-fluoro-6-isopropylaniline in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 126476-48-0 |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Appearance | Yellow to Brown Liquid |

| Purity | Typically >95% (commercially available) |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with C-F coupling) and the carbons of the isopropyl group.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound from 2-fluoroaniline can be effectively achieved through gas-phase alkylation over an H-Y zeolite catalyst. This method offers a direct route with good conversion, although optimization of selectivity for the desired ortho-isomer may be required. An alternative approach via Friedel-Crafts alkylation of a protected 2-fluoroaniline provides a classic, albeit multi-step, synthetic strategy. The choice of method will depend on the desired scale, available equipment, and the required purity of the final product. Thorough characterization using spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.

References

An In-depth Technical Guide to 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-isopropylaniline, a key chemical intermediate with significant potential in various research and development sectors. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, with a focus on providing actionable information for professionals in the field.

Chemical Identity and Structure

This compound is an aromatic amine characterized by the presence of a fluorine atom and an isopropyl group on the aniline ring.

IUPAC Name: this compound Alternative IUPAC Name: 2-Fluoro-6-(propan-2-yl)aniline Chemical Structure:

Molecular Structure of this compound

Physicochemical Properties

The unique substitution pattern of this compound imparts distinct physicochemical properties that are crucial for its application in synthesis and drug design. The electron-withdrawing nature of the fluorine atom and the steric bulk of the isopropyl group significantly influence its reactivity and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 126476-48-0 | |

| Molecular Formula | C₉H₁₂FN | |

| Molecular Weight | 153.2 g/mol | |

| Physical Form | Yellow to Brown Liquid | |

| Purity | ≥95% | |

| Boiling Point | Data not available. Inferred to be elevated due to the electronegativity of fluorine. The related p-Fluoro-N-isopropylaniline has a boiling point of 208.4 °C.[1] | N/A |

| Melting Point | Data not available. The related p-Fluoro-N-isopropylaniline has a melting point of < -50 °C.[1] | N/A |

| Density | Data not available. The related p-Fluoro-N-isopropylaniline has a density of 1.03 g/cm³.[1] | N/A |

| Solubility | The presence of the fluorine atom increases polarity, suggesting enhanced solubility in polar aprotic solvents such as dichloromethane and ethyl acetate. | N/A |

| logP (calculated) | 2.646 (for the related N-isopropyl-2-fluoroaniline) | [2] |

Spectroscopic Data (Predicted)

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino (NH₂) protons will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling (¹JC-F). Signals for the methine and methyl carbons of the isopropyl group will also be present. |

| ¹⁹F NMR | A singlet in the typical range for aromatic fluorine compounds. |

| IR Spectroscopy | - N-H stretching of the primary amine group (typically two bands) around 3300-3500 cm⁻¹.- C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹.- C=C aromatic ring stretching around 1450-1600 cm⁻¹.- C-F stretching around 1100-1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.2. |

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound involves the alkylation of 2-fluoroaniline with propylene using a zeolite catalyst.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

Catalyst and Reactor Setup: The reaction is carried out using an H-Y zeolite catalyst in a suitable high-pressure reactor.

-

Reactant Feed: 2-Fluoroaniline and propylene are fed into the reactor. A 1:5 molar ratio of 2-fluoroaniline to propylene is utilized.

-

Reaction Conditions: The reaction is conducted at a temperature of 255 °C and a pressure of 879 psig.

-

Flow Rate: The liquid hourly space velocity (LHSV) is maintained at 0.25, based on the flow rate of 2-fluoroaniline.

-

Monitoring and Analysis: The product stream exiting the reactor is analyzed by gas chromatography to determine the conversion of 2-fluoroaniline.

-

Outcome: This method has been reported to achieve a 71.2% conversion of 2-fluoroaniline.[3]

Applications and Logical Relationships

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence and positioning of the fluoro and isopropyl groups can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic properties of target molecules.

Caption: Logical relationships of properties and applications.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity. The amine group of this compound serves as a key functional handle for further chemical modifications, allowing for its integration into a wide array of molecular scaffolds. Preliminary studies on related fluorinated anilines suggest potential antimicrobial activity, making this compound and its derivatives interesting candidates for the development of new anti-infective agents.[4]

Agrochemical Development

Similar to its role in pharmaceuticals, the structural motifs of this compound are relevant in the design of modern agrochemicals. The strategic placement of substituents can lead to enhanced efficacy and selectivity of herbicides, fungicides, and insecticides. Research into structurally related compounds has indicated potential for the development of novel insecticides.[5]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Molecular weight and formula of 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-isopropylaniline, a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis, and analytical methodologies, and explores its nascent biological activity profile.

Core Compound Data

This compound is an aromatic amine featuring a fluorine atom and an isopropyl group on the benzene ring. These substitutions impart unique physicochemical properties that influence its reactivity and biological interactions.

| Property | Value |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| CAS Number | 126476-48-0 |

| Appearance | Yellow to Brown Liquid |

Synthesis Protocol

A documented method for the synthesis of this compound involves the condensation of 2-fluoroaniline and propylene.[1]

Reaction: Condensation of 2-fluoroaniline with propylene.

Catalyst: H-Y zeolite catalyst.[1]

Reaction Conditions:

-

Mole Ratio (2-fluoroaniline:propylene): 1:5

-

Temperature: 255°C

-

Pressure: 879 psig

-

LHSV (based on 2-fluoroaniline): 0.25[1]

Analysis: The effluent product stream is analyzed by gas chromatography to determine the conversion of 2-fluoroaniline. A reported conversion rate under these conditions is 71.2%.[1]

Experimental Protocols

Precise analytical methods are crucial for the characterization and quantification of this compound. The following are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established methods for similar halogenated anilines.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from a general method for the analysis of halogenated aniline derivatives.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

- Adjust the pH of an aqueous sample to >11 using a 10 M NaOH solution.

- Perform extraction with dichloromethane.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate the extract under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

| Parameter | Setting |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| MS Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-300 m/z |

| Transfer Line Temp | 280°C |

| MS Quad Temp | 150°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on general procedures for the NMR analysis of fluorinated organic compounds.

1. Sample Preparation:

- Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Add a suitable internal standard (e.g., tetramethylsilane - TMS).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Spectrometer: 400 MHz or higher field strength.

- Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

- ¹H NMR:

- Pulse sequence: Standard single-pulse experiment.

- Spectral width: -2 to 12 ppm.

- Number of scans: 16-32.

- ¹³C NMR:

- Pulse sequence: Proton-decoupled single-pulse experiment.

- Spectral width: 0 to 200 ppm.

- Number of scans: 1024 or more for adequate signal-to-noise.

- ¹⁹F NMR:

- Pulse sequence: Proton-decoupled single-pulse experiment.

- Spectral width: Determined by the chemical shift of the fluorine atom, typically a wide range is initially scouted.

- Referencing: An external reference such as CFCl₃ or an internal reference can be used.

Biological Activity and Mechanism of Action

Preliminary research suggests that this compound may possess antimicrobial and insecticidal properties. However, the specific mechanisms of action have not been fully elucidated. The presence of the fluorine atom is thought to enhance the compound's electrophilic reactivity, potentially allowing it to interact with nucleophilic residues in biological targets such as enzymes and receptors. The isopropyl group may contribute to steric interactions that influence binding specificity.

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to identify its cellular targets and understand its mode of action.

Logical Workflow for Analysis and Biological Screening

The following diagram illustrates a logical workflow for the comprehensive analysis and initial biological screening of this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the experimental workflow for the GC-MS analysis of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-isopropylaniline is a fluorinated aromatic amine that serves as a key building block in medicinal and agricultural chemistry.[1] Its unique substitution pattern, featuring a fluorine atom and an isopropyl group ortho to the amine, imparts distinct electronic and steric properties that are of significant interest in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectroscopic profile, and reactivity. The information presented herein is intended to support researchers in the effective utilization of this compound in synthetic and drug discovery applications.

Chemical and Physical Properties

| Property | Value | Source / Notes |

| IUPAC Name | This compound | |

| CAS Number | 126476-48-0 | |

| Molecular Formula | C₉H₁₂FN | |

| Molecular Weight | 153.20 g/mol | [2] |

| Physical Form | Yellow to Brown Liquid | |

| Purity | 95% | |

| Boiling Point | Data not available. For comparison, 2-isopropylaniline has a boiling point of 112-113 °C at 18 mmHg. The presence of fluorine is expected to raise the boiling point due to stronger dipole-dipole interactions. | [3] |

| Melting Point | Data not available. | |

| Density | Data not available. For comparison, the density of 2-isopropylaniline is 0.955 g/mL at 25 °C. | [3] |

| Solubility | Expected to have enhanced solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) due to the polarity induced by the fluorine atom. | [4] |

Synthesis

A known method for the synthesis of this compound involves the catalytic condensation of 2-fluoroaniline with propylene.[5]

Experimental Protocol: Catalytic Condensation

This protocol describes the synthesis of this compound from 2-fluoroaniline and propylene using an H-Y zeolite catalyst.[5]

Materials:

-

2-fluoroaniline

-

Propylene

-

H-Y zeolite catalyst

Procedure:

-

2-fluoroaniline and propylene are fed into a reactor containing an H-Y zeolite catalyst in a 1:5 mole ratio.[5]

-

The reaction is conducted at a temperature of 255 °C and a pressure of 879 psig.[5]

-

The liquid hourly space velocity (LHSV) is maintained at 0.25 based on the flow rate of 2-fluoroaniline.[5]

-

The effluent product stream is collected and analyzed by gas chromatography to determine the conversion of 2-fluoroaniline.[5]

Under these conditions, a conversion of 71.2% of 2-fluoroaniline has been reported.[5]

Synthesis workflow for this compound.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of similar aromatic amines, the following experimental protocols and expected spectral features can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol: ¹H and ¹⁹F NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). For ¹⁹F NMR, an internal standard such as hexafluorobenzene may be added for quantification.[6][7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of ~12 ppm and a relaxation delay of 1-5 seconds.[8]

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

-

Data Processing: Process the data using Fourier transformation and phase correction. Calibrate the ¹H spectrum using the residual solvent peak.

3.1.2. Expected Spectral Features

-

¹H NMR: The amine protons (-NH₂) are expected to appear as a broad signal between 3-5 ppm.[9] The protons on the carbons adjacent to the amine group typically resonate around 2.3-3.0 ppm.[10] The aromatic protons will show characteristic splitting patterns influenced by both the fluorine and isopropyl substituents.

-

¹⁹F NMR: The fluorine atom on the aromatic ring will produce a distinct signal. Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹⁹F NMR chemical shifts with high accuracy.[7][11]

Infrared (IR) Spectroscopy

3.2.1. Experimental Protocol

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet, a Nujol mull, or as a neat liquid film between salt plates (NaCl or KBr).[12] For the KBr pellet method, mix 0.5-2 mg of the sample with approximately 150 mg of dry KBr and press into a transparent disk.[12]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[13]

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

3.2.2. Expected Spectral Features

-

N-H Stretching: As a primary aromatic amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[14]

-

C-N Stretching: A strong C-N stretching vibration for an aromatic amine is typically observed between 1250-1335 cm⁻¹.[9][10]

-

N-H Bending: An N-H bending vibration should be visible in the 1580-1650 cm⁻¹ region.[9]

-

Aromatic C=C Stretching: Bands corresponding to the aromatic ring C=C stretching are expected in the 1450–1600 cm⁻¹ range.[15]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

3.3.1. Experimental Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[15]

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-800 m/z).[11] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.[6]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

3.3.2. Expected Fragmentation

-

The molecular ion peak [M]⁺ or [M+H]⁺ should be observable.

-

The presence of the fluorine atom can lead to complex fragmentation pathways.[6] Common fragmentation patterns for aromatic amines may involve the loss of the isopropyl group or other characteristic fragments.

Logical workflow for spectroscopic characterization.

Chemical Reactivity and Stability

-

Reactivity: The amine group is reactive and can participate in various chemical transformations, such as diazotization and coupling reactions, making it a valuable intermediate for synthesizing heterocyclic compounds.[4] The fluorine atom acts as an electron-withdrawing group and directs electrophilic substitution reactions to the meta position.[4] The fluorine atom itself can undergo substitution under specific reaction conditions.[4]

-

Stability: To prevent oxidation and hydrolysis, it is recommended to store this compound in amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C.[15]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis and medicinal chemistry.[15] The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[16]

-

Medicinal Chemistry: The unique structural features of this compound make it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions, while the isopropyl group provides steric bulk that can influence selectivity.[4] It has been identified as a component in the development of potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment.[17]

-

Agrochemicals: Structurally related compounds have been investigated as templates for the development of new insecticides, suggesting potential applications in agrochemical research.[4]

Conclusion

This compound is a fluorinated aniline derivative with significant potential in synthetic and medicinal chemistry. While some of its physical properties are not yet fully characterized in the public domain, its synthesis and expected spectroscopic and reactive characteristics provide a solid foundation for its use as a versatile chemical intermediate. The strategic placement of the fluoro and isopropyl groups offers a unique combination of electronic and steric properties that can be exploited in the design of novel molecules with desired biological activities. This guide provides a summary of the current knowledge on this compound to aid researchers in its application.

References

- 1. cn.aminer.org [cn.aminer.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-イソプロピルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound|126476-48-0 [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. wikieducator.org [wikieducator.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. This compound|126476-48-0 [benchchem.com]

- 16. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: Early Synthetic Routes to Fluorinated Anilines

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Fluorinated anilines, in particular, are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the journey to efficiently synthesize these compounds was fraught with challenges. Early attempts at direct fluorination of aromatic rings with elemental fluorine were notoriously difficult to control, often resulting in violent reactions, explosions, and a mixture of decomposed products.[3] This technical guide delves into the foundational research that established the first reliable and practical methods for the synthesis of fluorinated anilines, focusing on the core chemical principles and experimental protocols that paved the way for future innovations.

Core Early Synthesis Methodologies

The primary challenges in early organofluorine chemistry were twofold: safely introducing a fluorine atom onto an aromatic ring with regioselectivity and developing methods compatible with other functional groups. Two landmark approaches emerged as the most significant solutions: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr) followed by reduction.

The Balz-Schiemann Reaction

First reported by German chemists Günther Balz and Günther Schiemann in 1927, this reaction was a monumental breakthrough, providing a safe and reproducible method for introducing fluorine into an aromatic ring.[3][4] The reaction transforms a primary aromatic amine into the corresponding aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[4][5] Conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction became the traditional and most reliable route to fluoroarenes for many decades.[5]

The general mechanism involves two key steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a stable aryl diazonium tetrafluoroborate salt.[4][6]

-

Thermal Decomposition: The isolated diazonium salt is then heated, typically in a solid melt or an inert solvent, causing it to decompose.[6] This decomposition releases nitrogen gas and generates a highly unstable aryl cation, which is subsequently trapped by the fluoride ion from the tetrafluoroborate counterion to yield the aryl fluoride.[5][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

Spectroscopic Analysis of 2-Fluoro-6-isopropylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-isopropylaniline, a substituted aniline derivative, holds significance as a potential building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its unique substitution pattern, featuring a fluorine atom and an isopropyl group ortho to the amino group, can impart specific steric and electronic properties to target molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a summary of the expected spectroscopic data for this compound based on analogous compounds and general principles of spectroscopy. However, it is important to note that despite extensive searches of chemical databases and scientific literature, specific, experimentally-derived quantitative spectral data for this compound (CAS Number: 126476-48-0) is not publicly available at this time. The information presented herein is therefore predictive and intended to guide researchers in their analysis of this molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (C₃-H, C₄-H, C₅-H) |

| ~ 3.6 | Broad Singlet | 2H | -NH₂ |

| ~ 2.9 - 3.2 | Septet | 1H | Isopropyl -CH |

| ~ 1.2 | Doublet | 6H | Isopropyl -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (d, ¹JCF) | C₂ (bearing Fluorine) |

| ~ 140 - 145 | C₁ (bearing Amino group) |

| ~ 130 - 135 | C₆ (bearing Isopropyl group) |

| ~ 115 - 125 | Aromatic CH carbons |

| ~ 28 - 32 | Isopropyl -CH |

| ~ 22 - 25 | Isopropyl -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2970 | Medium | Aliphatic C-H stretch (isopropyl) |

| ~ 1600 - 1630 | Strong | N-H bend |

| ~ 1450 - 1580 | Medium to Strong | Aromatic C=C stretch |

| ~ 1100 - 1250 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 153.1 | [M]⁺ (Molecular Ion) |

| 138.1 | [M - CH₃]⁺ |

| Expected | Fragmentation pattern consistent with the loss of the isopropyl group and other characteristic fragments. |

Experimental Protocols

While specific experimental protocols for acquiring the spectroscopic data of this compound are not available, the following are general methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) would be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized sample of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The information provided in this guide serves as a foundational resource for researchers working with this compound. While experimentally-derived spectra are not currently in the public domain, the predicted data and standard methodologies outlined here offer a robust framework for the characterization of this compound. It is recommended that any future synthesis of this molecule be accompanied by a full suite of spectroscopic analyses to validate its structure and purity, and that this data be made available to the scientific community to fill the existing knowledge gap.

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Fluoro-6-isopropylaniline (CAS No. 126476-48-0). The document is intended for use by professionals in research, scientific, and drug development fields, presenting available data on its properties, synthesis, and safe handling. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a more complete profile, with such instances clearly noted.

Chemical and Physical Properties

This compound is a substituted aniline featuring a fluorine atom and an isopropyl group at the ortho positions relative to the amino group. This substitution pattern significantly influences its chemical and physical properties. The compound is described as a yellow to brown liquid.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Isopropylaniline (Analogue) | 2-Fluoroaniline (Analogue) |

| CAS Number | 126476-48-0[1] | 643-28-7[2] | 348-54-9 |

| Molecular Formula | C₉H₁₂FN[1] | C₉H₁₃N[2] | C₆H₆FN |

| Molecular Weight | 153.20 g/mol [1] | 135.21 g/mol [2] | 111.12 g/mol |

| Physical Form | Yellow to Brown Liquid[1] | Clear pale yellow liquid[2] | Clear liquid |

| Boiling Point | Data not available | 112-113 °C at 18 mmHg[2] | 182-183 °C at 760 mmHg |

| Melting Point | Data not available | Data not available | -29 °C |

| Density | Data not available | 0.955 g/mL at 25 °C[2] | 1.151 g/mL at 25 °C |

| pKa | Data not available | Data not available | 3.2 (of the anilinium ion) |

| Purity | 95%[1] | 97% | 99% |

Note: Data for 2-Isopropylaniline and 2-Fluoroaniline are provided for comparative purposes due to the lack of specific experimental data for this compound.

Spectroscopic Data (Inferred)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the fluorine, isopropyl, and amino groups. |

| ¹³C NMR | Resonances for the isopropyl carbons and the aromatic carbons. The carbon attached to the fluorine will show a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift indicative of its electronic environment. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and isopropyl groups, C=C stretching of the aromatic ring, and a strong C-F stretching band (typically in the 1200-1000 cm⁻¹ region). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight (153.20). Fragmentation patterns would likely involve the loss of a methyl group from the isopropyl substituent. |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional components: the aromatic ring, the amino group, and the fluoro and isopropyl substituents.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the steric hindrance from the bulky isopropyl group at one ortho position and the fluorine at the other will significantly influence the regioselectivity. The fluorine atom is an ortho-, para-director but is deactivating via induction. In this case, electrophilic attack is expected to occur at the position meta to the fluorine atom, which is the para position relative to the strongly activating amino group.

References

The Strategic Role of 2-Fluoro-6-isopropylaniline in the Development of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the selection of appropriate starting materials and molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The strategic incorporation of specific structural motifs can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. 2-Fluoro-6-isopropylaniline, a synthetically accessible substituted aniline, has emerged as a valuable building block in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The unique arrangement of its fluoro and isopropyl substituents offers medicinal chemists a powerful tool to modulate key drug-like properties. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the bulky isopropyl group provides steric hindrance that can improve selectivity and reduce off-target effects. This guide explores the potential applications of this compound, focusing on its role in the synthesis of potent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, a promising class of drugs for various oncological and neuroinflammatory disorders.

Core Application: A Key Building Block for Potent CSF-1R Inhibitors

Recent advancements in oncology and immunology have highlighted the therapeutic potential of inhibiting the Colony-Stimulating Factor 1 Receptor (CSF-1R). This receptor tyrosine kinase is a crucial regulator of macrophage and microglia proliferation, differentiation, and survival.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in the progression of various cancers by promoting the survival of tumor-associated macrophages (TAMs) and in neurodegenerative diseases through the activation of microglia.[3]

A key strategy in the development of CSF-1R inhibitors has been the use of a substituted urea pharmacophore to target the kinase hinge region. This compound has been identified as a critical reagent for constructing the N'-(2-fluoro-6-isopropylphenyl)urea moiety found in a novel series of highly potent and selective CSF-1R inhibitors.

Quantitative Biological Activity

The following table summarizes the in vitro inhibitory activity of a representative compound, Example 134 , synthesized using a this compound-derived intermediate. The data is extracted from patent WO2023241608A1, which details a series of related CSF-1R inhibitors.[3] The selectivity profile against other closely related kinases like c-Kit, FLT3, and PDGFR-β is also presented, underscoring the targeted nature of these molecules.

| Compound ID | Target Kinase | IC50 (nM) | Selectivity Fold vs. Other Kinases |

| Example 134 | CSF-1R | < 10 | c-Kit (>100x), FLT3 (>100x), PDGFR-β (>100x) |

| Example 16 | CSF-1R | < 10 | c-Kit (>100x), FLT3 (>100x), PDGFR-β (>100x) |

| Example 73 | CSF-1R | < 10 | c-Kit (>100x), FLT3 (>100x), PDGFR-β (>100x) |

| Example 136 | CSF-1R | < 10 | c-Kit (>100x), FLT3 (>100x), PDGFR-β (>100x) |

Data sourced from patent WO2023241608A1. The patent indicates IC50 values in ranges; for the purpose of this table, "< 10" signifies high potency as disclosed.[3]

Experimental Protocols & Synthetic Workflow

The synthesis of the target CSF-1R inhibitor, N-(4-(3-amino-1H-indazol-4-yl)-2-fluorophenyl)-N'-(2-fluoro-6-isopropylphenyl)urea (a representative structure for compounds like Example 134), is a multi-step process. It involves the preparation of two key intermediates: a substituted 3-aminoindazole and 2-fluoro-6-isopropylphenyl isocyanate, which are then coupled to form the final urea product.

Diagram: Synthetic Workflow for CSF-1R Inhibitor

Caption: General synthetic route to potent urea-based CSF-1R inhibitors.

Protocol 1: Synthesis of 2-Fluoro-6-isopropylphenyl isocyanate (Intermediate I)

This protocol is a representative method for converting a substituted aniline to its corresponding isocyanate using triphosgene, a safer alternative to gaseous phosgene.[4][5]

-

Setup: An oven-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Argon), a thermometer, and a rubber septum.

-

Reaction: To a solution of this compound (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE), triethylamine (Et3N, 1.5-2.0 equiv) is added.

-

Reagent Addition: Triphosgene (0.4-0.5 equiv) is added portion-wise to the stirred solution at 0-5 °C. The reaction is exothermic and care must be taken to maintain the temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux (approx. 85-110°C, depending on solvent) and maintained overnight. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the mixture is cooled to room temperature, carefully poured into water, and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude isocyanate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure 2-fluoro-6-isopropylphenyl isocyanate.

Protocol 2: Synthesis of 4-(3-amino-1H-indazol-4-yl)-2-fluorobenzonitrile (Intermediate II)

This protocol outlines the synthesis of the core indazole amine fragment, starting from a commercially available benzonitrile.[2]

-

Cyclization: 5-Bromo-2-fluorobenzonitrile (1.0 equiv) is refluxed with hydrazine hydrate (80% solution) in a suitable solvent like ethanol or directly without solvent. This reaction typically proceeds rapidly to form 5-bromo-1H-indazol-3-amine.

-

Suzuki Coupling: The resulting 5-bromo-1H-indazol-3-amine (1.0 equiv) is subjected to a Suzuki coupling reaction with an appropriate boronic acid or ester (e.g., 4-cyano-3-fluorophenylboronic acid, 1.1 equiv).

-

Reaction Conditions: The reaction is carried out in a solvent system like 1,4-dioxane/water with a base (e.g., Cs2CO3 or K2CO3) and a palladium catalyst (e.g., Pd(dppf)Cl2). The mixture is heated under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired 4-(3-amino-1H-indazol-4-yl)-2-fluorobenzonitrile intermediate.

Protocol 3: Final Urea Coupling

This final step couples the two key intermediates to form the target CSF-1R inhibitor.

-

Reaction: To a solution of the indazole amine intermediate II (1.0 equiv) in an anhydrous aprotic solvent like tetrahydrofuran (THF), the isocyanate intermediate I (1.0-1.1 equiv) is added dropwise at room temperature.

-

Progression: The reaction is stirred at room temperature for several hours to overnight. The formation of the urea product can be monitored by TLC or LC-MS.

-

Isolation: The resulting urea product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the highly pure CSF-1R inhibitor.

Mechanism of Action: The CSF-1R Signaling Pathway

The binding of ligands, CSF-1 or IL-34, to the CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are central to regulating cell survival, proliferation, and differentiation.[6][7] The synthesized urea-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of CSF-1R and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.

Diagram: CSF-1R Signaling Pathway and Inhibition

Caption: Simplified CSF-1R signaling cascade and the point of therapeutic intervention.

Conclusion

This compound serves as a strategically important building block for the synthesis of advanced therapeutic agents. Its application in the construction of potent and selective CSF-1R inhibitors demonstrates the value of its unique substitution pattern. The combination of a fluorine atom and an isopropyl group on the aniline ring allows for the fine-tuning of steric and electronic properties, leading to drug candidates with optimized potency and selectivity profiles. The detailed synthetic protocols and an understanding of the underlying biological pathways provide a robust framework for researchers and scientists to leverage this versatile chemical entity in future drug discovery and development programs targeting kinase-driven diseases.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-isopropylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-Fluoro-6-isopropylaniline and its N-acyl derivatives. This aniline is a key building block in medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors. The inclusion of a fluorine atom and an isopropyl group ortho to the amine significantly influences the molecule's conformational properties and metabolic stability, making it a valuable scaffold in drug design.[1]

A notable application of this scaffold is in the synthesis of analogues of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells. This mechanism is central to the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Synthetic Strategies for this compound

There are two primary routes for the synthesis of the this compound core: direct alkylation of 2-fluoroaniline and a multi-step approach involving nitration, reduction, and subsequent alkylation.

Method 1: Direct Alkylation

This method involves the direct isopropylation of 2-fluoroaniline using propylene in the presence of a catalyst. Zeolite catalysts, such as H-Y zeolite, have been shown to be effective for this transformation.[2] This approach offers a more direct route to the target molecule.

Caption: Direct Alkylation Workflow.

Method 2: Multi-step Synthesis via Nitration-Reduction-Alkylation

This versatile, three-step synthesis provides an alternative route that can be advantageous for precursor availability and scalability.[3] The process begins with the nitration of 2-fluoroaniline to yield 2-fluoro-6-nitroaniline. The nitro group is then reduced to an amine, affording 2-fluoro-1,6-diaminobenzene (not isolated). Finally, alkylation with an isopropyl halide furnishes the desired product.

Caption: Multi-step Synthesis Workflow.

Synthesis of N-Acyl Derivatives as PDE4 Inhibitors

The amine functionality of this compound serves as a key handle for the synthesis of various derivatives, most notably N-acyl compounds. These derivatives are of significant interest as potential phosphodiesterase 4 (PDE4) inhibitors. The N-acylation is typically achieved by reacting the aniline with a suitable acyl chloride or carboxylic acid.

Caption: N-Acylation Workflow.

Data Presentation

| Method | Starting Material | Key Reagents | Conditions | Yield/Conversion | Purity | Reference |

| Direct Alkylation | 2-Fluoroaniline | Propylene, H-Y Zeolite | 255 °C, 879 psig | 71.2% Conversion | >95% | [2] |

| Multi-step Synthesis | 2-Fluoroaniline | HNO₃/H₂SO₄, H₂/Pd-C, Isopropyl bromide | Stepwise | Not explicitly stated | >95% | [3] |

| N-Acylation | This compound | Benzoyl chloride, Pyridine | Room Temperature | Typically >80% | High | General Method |

Experimental Protocols

Protocol 1: Direct Synthesis of this compound via Alkylation

Materials:

-

2-Fluoroaniline

-

Propylene

-

H-Y Zeolite catalyst

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with H-Y zeolite catalyst.

-

Introduce 2-fluoroaniline and propylene into the reactor at a 1:5 molar ratio.

-

Heat the reactor to 255 °C and pressurize to 879 psig.

-

Maintain the reaction under these conditions with a liquid hourly space velocity (LHSV) of 0.25 based on 2-fluoroaniline.

-

After the reaction is complete (monitor by GC), cool the reactor and vent the excess pressure.

-

The product stream is then purified by distillation.[2]

Protocol 2: Synthesis of N-(2-Fluoro-6-isopropylphenyl)benzamide

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Application in Medicinal Chemistry: PDE4 Inhibition

Derivatives of this compound are potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.

Caption: PDE4 Inhibition Signaling Pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[5] 2-Fluoro-6-isopropylaniline is a valuable building block, incorporating both a fluorine atom, known to enhance metabolic stability and binding affinity, and a sterically demanding isopropyl group that can influence molecular conformation. The use of ortho-substituted anilines like this compound in Suzuki couplings can be challenging due to steric hindrance and potential catalyst inhibition by the free amine.[2] These application notes provide a detailed protocol and key considerations for the successful Suzuki coupling of this compound with various boronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a substituted biphenylamine. The general transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

A general representation of the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Key Reaction Parameters and Optimization

Achieving high yields and clean conversion in the Suzuki coupling of sterically hindered and electronically modified substrates like this compound requires careful optimization of several key parameters.

-

Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Catalyst systems like those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have proven effective for challenging couplings.[6][7] Pd(dppf)Cl₂ is also a robust and commonly used catalyst for a range of Suzuki couplings, including those involving heteroaryl substrates.[1][8][9][10]

-

Base: The base plays a crucial role in the transmetalation step. A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[11][12] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary. For substrates with sensitive functional groups, milder bases may be required.

-

Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene.[11] Often, a co-solvent of water is used to facilitate the dissolution of the base and promote the catalytic cycle.[3][11]

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed.[8][12] For challenging substrates, elevated temperatures are often required to achieve a reasonable reaction rate.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction under an inert atmosphere.

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.

-

Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[12]

-

Under a positive pressure of the inert gas, add the degassed solvent system via syringe. The typical final concentration of the aniline substrate is between 0.1 and 0.2 M.[12]

-

Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.[6][12]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.[6][12]

Quantitative Data Summary

The following table summarizes representative, hypothetical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results for similar challenging Suzuki couplings and should serve as a guideline for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | 85 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.5) | Dioxane | 100 | 24 | 72 |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (4) | - | K₃PO₄ (3) | DME/H₂O (4:1) | 90 | 20 | 65 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene | 100 | 18 | 81 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields are highly substrate-dependent and require experimental optimization.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.

Figure 2: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

The cycle begins with the oxidative addition of the aryl halide (in this case, the bromo- or iodo- derivative of this compound would be used) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the C-C bond of the desired product and regenerates the Pd(0) catalyst.[3]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Inactive catalyst- Degraded boronic acid- Suboptimal reaction conditions- Interference from the aniline N-H | - Use fresh catalyst and ensure an inert atmosphere.- Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[4][12]- Screen different catalysts, ligands, bases, and solvents.[12]- Consider N-protection of the aniline (e.g., with a Boc group), although this adds synthetic steps.[12] |

| Homocoupling of boronic acid | - Presence of oxygen | - Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere.[12] |

| Protodeboronation | - Unstable boronic acid | - Use fresh boronic acid or switch to a more stable boronate ester.[12] |

| Dehalogenation of starting material | - Certain bases or impurities | - Screen different bases; ensure high purity of solvents and reagents.[12] |

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for N-alkylation of 2-Fluoro-6-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-fluoro-6-isopropylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols below describe two common and effective methods: reductive amination and direct N-alkylation with alkyl halides.

Overview of N-Alkylation Methods